molecular formula C16H15F3N2O4 B2416385 2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 942010-11-9

2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2416385
CAS No.: 942010-11-9
M. Wt: 356.301
InChI Key: FVSCKHHEEJZJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridinone core, a trifluoromethyl phenyl group, and a hydroxymethyl substituent, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c1-25-14-7-21(12(9-22)6-13(14)23)8-15(24)20-11-4-2-3-10(5-11)16(17,18)19/h2-7,22H,8-9H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSCKHHEEJZJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridinone core, followed by the introduction of the trifluoromethyl phenyl group and the hydroxymethyl substituent. Key steps may include:

    Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Phenyl Group: This step often involves nucleophilic substitution or coupling reactions using trifluoromethylated reagents.

    Addition of the Hydroxymethyl Group: This can be accomplished through hydroxymethylation reactions using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The pyridinone core can be reduced to form a dihydropyridine derivative.

    Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydropyridine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound 2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by relevant data and case studies.

Anticonvulsant Activity

Research indicates that derivatives of compounds similar to This compound exhibit anticonvulsant properties. A study on related compounds demonstrated their efficacy in animal models of epilepsy, particularly through the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The results showed that certain derivatives were effective in reducing seizure activity, with protective indices indicating their potential as antiepileptic drugs .

c-KIT Kinase Inhibition

The compound has been explored as a potential inhibitor of the c-KIT kinase, which is involved in various cellular processes including cell proliferation and differentiation. A related study identified compounds that inhibit c-KIT effectively, suggesting that modifications to the pyridine structure could enhance potency against both wild-type and drug-resistant mutant forms of the kinase . This application is particularly relevant in the context of cancer therapies, where c-KIT plays a crucial role.

Matrix Metalloproteinase Inhibition

Another area of interest is the inhibition of matrix metalloproteinases (MMPs), which are implicated in various diseases including osteoarthritis and cancer metastasis. Compounds derived from similar structures have shown promise as MMP inhibitors, emphasizing the importance of structural modifications for enhancing biological activity . The binding affinities and inhibitory concentrations are critical parameters that have been studied extensively.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like This compound . Studies have indicated that specific substitutions on the pyridine ring significantly affect biological activity. For instance, variations in the phenyl group or the introduction of electron-withdrawing groups like trifluoromethyl can enhance potency against targeted enzymes or receptors .

Table 1: Anticonvulsant Activity Results

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
Compound 2052.30>500>9.56
Phenytoin28.10>100>3.6

Table 2: c-KIT Inhibition Potency

Compound NameInhibition (%)Binding Energy (kcal/mol)
Compound A85-9.23
Compound B75-8.67

Case Study 1: Anticonvulsant Screening

In a study involving various phenylacetamide derivatives, several compounds were screened for anticonvulsant activity using established animal models. The results indicated that modifications to the acetamide side chain significantly influenced efficacy, with some compounds achieving notable protection rates against induced seizures .

Case Study 2: MMP Inhibition

A recent investigation into natural compounds for MMP inhibition highlighted several derivatives that exhibited strong binding affinities and inhibitory effects on MMP-13, a target for osteoarthritis treatment. Molecular dynamics simulations confirmed stable interactions between these compounds and the enzyme, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridinone core may interact with biological receptors or enzymes. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-chlorophenyl)acetamide: Contains a chlorophenyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds without this group.

Biological Activity

The compound 2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Hydroxymethyl group : Contributes to its reactivity and potential biological effects.
  • Methoxy group : Enhances lipophilicity, potentially improving bioavailability.
  • Oxo group : May play a role in the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. Specifically, this compound may show effectiveness against various bacterial and fungal pathogens due to the presence of the hydroxymethyl and methoxy groups, which are known to enhance antimicrobial activity .

2. Antioxidant Properties

The antioxidant capacity of this compound is attributed to the hydroxyl groups present in its structure. These groups can scavenge free radicals, thereby mitigating oxidative stress in biological systems. Studies have demonstrated that similar compounds possess significant antioxidant activities, suggesting a potential for therapeutic applications in oxidative stress-related conditions .

3. Anti-inflammatory Effects

Pyridine derivatives have been reported to exhibit anti-inflammatory properties. The compound may inhibit key inflammatory pathways, contributing to a reduction in inflammation markers. This activity is particularly relevant in the context of chronic inflammatory diseases .

4. Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, compounds with similar structural features have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cancer cell proliferation and survival .

Case Studies and Research Findings

StudyFindings
Goreti Ribeiro Morais et al. (2023) Investigated anti-cancer activity showing that derivatives can suppress tumor growth in vivo models .
Antioxidant Study (2020) Demonstrated significant antioxidant activity linked to hydroxyl substitutions, enhancing protective effects against oxidative damage .
Antimicrobial Assessment (2024) Showed effectiveness against specific bacterial strains, supporting the compound's potential as an antimicrobial agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridinone Ring : Starting from a suitable pyridine derivative.
  • Hydroxymethylation : Using formaldehyde or other reagents.
  • Methoxylation : Achieved through methylation reactions.
  • Acetamide Formation : Finalizing with acetic anhydride or acetyl chloride .

Q & A

Q. Key Considerations :

  • Temperature control (-40°C to -20°C) for sensitive steps like trifluoromethyl group incorporation .
  • Use of catalysts (e.g., TMSOTf for glycosylation) to enhance reaction efficiency .

Basic: How is the structural integrity of this compound confirmed experimentally?

Standard characterization protocols include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, acetamide carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ ~437.463 for similar derivatives) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in trifluoromethyl group incorporation?

Low yields in trifluoromethylation often arise from steric hindrance or electron-deficient aromatic rings. Strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of trifluoromethylphenyl intermediates .
  • Catalyst Screening : Lewis acids like BF₃·Et₂O or Pd-based catalysts to activate reaction sites .
  • Reaction Monitoring : Real-time TLC or LC-MS to adjust reaction duration and prevent over-oxidation .

Example : In analogous syntheses, substituting Ac₂O with Trt-protecting groups improved trifluoromethylphenyl coupling yields by 15–20% .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or biological targets?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to map electron density around the hydroxymethyl and trifluoromethyl groups, identifying nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate binding affinities to enzymes (e.g., kinases) by modeling interactions between the acetamide moiety and active-site residues .
  • Reaction Path Analysis : ICReDD’s hybrid computational-experimental workflows to predict optimal synthetic pathways and reduce trial-and-error approaches .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing splitting anomalies .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals .
  • X-ray Crystallography : Resolve ambiguities by comparing experimental NMR data with crystal structure-derived chemical shifts .

Case Study : For a pyridinone derivative, VT-NMR revealed restricted rotation of the hydroxymethyl group, explaining doublet splitting at δ 4.2 ppm .

Advanced: What strategies are effective for improving solubility in biological assays?

  • Prodrug Design : Introduce phosphate or PEG groups at the hydroxymethyl position to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro studies, ensuring <0.1% DMSO to avoid cytotoxicity .
  • Salt Formation : Prepare hydrochloride or sodium salts of the acetamide nitrogen to improve polar interactions .

Methodological Table: Comparison of Synthetic Routes for Analogous Compounds

ParameterRoute A (Glycosylation )Route B (Oxadiazole Coupling )Route C (Pyrimidine Cyclization )
Yield45–50%55–60%35–40%
Key ReagentTMSOTfPiperidine/DMFNaHCO₃/DCM
Purity (HPLC)>95%>90%85–90%
ScalabilityLimited (mg scale)Moderate (g scale)Limited (mg scale)

Methodological Table: Common Contaminants and Mitigation Strategies

ContaminantSourceDetection MethodMitigation
Unreacted AcetateIncomplete deprotection¹H NMR (δ 2.1 ppm)Extended hydrolysis (24h, HCl/MeOH)
Oxadiazole IsomersRegioselectivity issuesLC-MS (m/z shifts)Adjust stoichiometry (1:1.2 donor:acceptor)
Metal ResiduesCatalyst leachingICP-MSChelating resins (e.g., Chelex 100)

Advanced: What in silico tools are recommended for SAR studies of this compound?

  • AutoDock Vina : Predict binding modes to targets like COX-2 or EGFR using the trifluoromethylphenyl group as a hydrophobic anchor .
  • SwissADME : Evaluate drug-likeness (e.g., logP ~2.5, TPSA ~90 Ų) and prioritize derivatives with optimal bioavailability .
  • Sybyl-X2.0 : Perform 3D-QSAR to correlate substituent electronegativity (e.g., trifluoromethyl) with activity .

Advanced: How to address instability in aqueous buffers during pharmacokinetic studies?

  • Lyophilization : Prepare lyophilized powders with trehalose or mannitol as stabilizers .
  • pH Optimization : Maintain pH 6.5–7.4 to prevent hydrolysis of the pyridinone ring .
  • Light Protection : Use amber vials to avoid photodegradation of the methoxy group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.